N-(2,4-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide
Overview
Description
N-(2,4-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a hydroxy-methoxymethyl-pyrimidinyl group, and a sulfanyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichloroaniline, undergoes a reaction with acetic anhydride to form N-(2,4-dichlorophenyl)acetamide.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dihydroxypyrimidine with methoxymethyl chloride under basic conditions.
Thioether Formation: The final step involves the coupling of the pyrimidine intermediate with the N-(2,4-dichlorophenyl)acetamide in the presence of a thiolating agent like thiourea or sodium sulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to various reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially at the chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)acetamide: Lacks the pyrimidine and sulfanyl groups.
2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide: Lacks the dichlorophenyl group.
Uniqueness
N-(2,4-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to the combination of its structural features, which may confer specific biological or chemical properties not found in simpler analogs.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-22-6-9-5-12(20)19-14(17-9)23-7-13(21)18-11-3-2-8(15)4-10(11)16/h2-5H,6-7H2,1H3,(H,18,21)(H,17,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGBQPOUAROQBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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